(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWRXYZZPMLJRL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426260 | |
| Record name | 2-[(4-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-77-1 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-[(4-bromophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
1.1. Synthesis of Bioactive Compounds
(S)-Boc-pyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer treatments. Its chirality allows for the production of enantiomerically pure compounds, which is crucial for biological activity.
1.2. Antiviral and Anticancer Agents
Research indicates that derivatives of (S)-Boc-pyrrolidine-2-carboxylic acid exhibit promising antiviral and anticancer activities. For instance, modifications to this scaffold have led to compounds that inhibit specific viral enzymes and cancer cell proliferation pathways, making them potential candidates for drug development.
Chiral Auxiliary in Asymmetric Synthesis
(S)-Boc-pyrrolidine-2-carboxylic acid is frequently used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral centers in target molecules. This application is particularly valuable in the synthesis of pharmaceuticals where stereochemistry plays a critical role in the efficacy and safety of the drug.
Table 1: Examples of Asymmetric Synthesis Using (S)-Boc-pyrrolidine-2-carboxylic acid
| Target Compound | Reaction Type | Reference |
|---|---|---|
| Compound A | Aldol Reaction | |
| Compound B | Mannich Reaction | |
| Compound C | Michael Addition |
3.1. Development of Antidepressants
A study focused on synthesizing novel antidepressant agents utilized (S)-Boc-pyrrolidine-2-carboxylic acid as a starting material. The resulting compounds showed enhanced serotonin reuptake inhibition compared to existing therapies, indicating their potential as new antidepressant drugs .
3.2. Synthesis of Inhibitors for Protein Kinases
Another significant application was reported in the synthesis of selective protein kinase inhibitors where (S)-Boc-pyrrolidine-2-carboxylic acid played a pivotal role as an intermediate. These inhibitors demonstrated effective modulation of cancer cell signaling pathways, presenting a new avenue for targeted cancer therapy .
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the Boc group can protect the amine functionality during chemical transformations.
Comparison with Similar Compounds
(2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- CAS : 1229439-64-8
- Molecular Formula: C₁₇H₂₃NO₄
- Key Difference : Replaces the 4-bromobenzyl group with a benzyl moiety.
- Impact :
(2S,4R)-4-(4-Trifluoromethylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- CAS : 957311-17-0
- Molecular Formula: C₁₈H₂₂F₃NO₄
- Key Difference : Substitutes bromine with a trifluoromethyl (-CF₃) group.
- Impact :
Stereochemical and Positional Isomers
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
- CAS : 144069-70-5
- Key Difference : Opposite configuration at the 2-position (R vs. S).
- Impact: Synthetic Utility: Less commonly used in peptide synthesis due to non-natural stereochemistry, limiting compatibility with L-amino acid-based targets .
Functional Group Modifications
(S)-1-((S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid
- Key Difference: Replaces the Boc group with a methoxycarbonylamino side chain.
- Impact :
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) |
|---|---|---|---|---|---|
| (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 706806-77-1 | C₁₇H₂₂BrNO₄ | 384.26 | 4-Bromobenzyl | 3.2 |
| (2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 1229439-64-8 | C₁₇H₂₃NO₄ | 305.37 | Benzyl | 2.1 |
| (2S,4R)-4-(4-Trifluoromethylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 957311-17-0 | C₁₈H₂₂F₃NO₄ | 373.37 | 4-Trifluoromethylbenzyl | 3.5 |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | 96314-29-3 | C₁₆H₂₁NO₄ | 291.34 | Phenyl | 1.8 |
Biological Activity
(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 706806-77-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 384.26 g/mol
- CAS Number : 706806-77-1
- Purity : >98.00%
Solubility and Storage
(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is soluble in various solvents, with specific recommendations for preparation and storage to maintain its stability:
| Concentration | Volume of Solvent (mL) |
|---|---|
| 1 mM | 2.6024 |
| 5 mM | 0.5205 |
| 10 mM | 0.2602 |
For optimal storage, it is recommended to keep the compound at -80°C for up to six months .
The biological activity of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid primarily involves its interaction with various biological targets, potentially influencing pathways related to cell proliferation and survival signaling. The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes involved in these processes.
Research Findings
Several studies have highlighted the compound's biological activities:
- Inhibition Studies : In vitro assays demonstrate that (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exhibits inhibitory effects on specific kinases, which are crucial for cell signaling pathways .
- Cell Proliferation : Research indicates that this compound can modulate cell growth in various cancer cell lines, suggesting potential applications in cancer therapy .
- Pharmacological Profiles : The compound has been evaluated for its pharmacological properties, showing promising results in terms of selectivity and potency against targeted proteins involved in disease mechanisms .
Case Study 1: Cancer Cell Line Inhibition
A study conducted on several cancer cell lines reported that (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of the PI3K/AKT signaling pathway.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific kinases involved in metabolic pathways. The results indicated that it effectively inhibited enzyme activity, leading to altered glucose metabolism in treated cells .
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?
The synthesis typically involves:
- Boc Protection : Starting with L-proline, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) .
- Alkylation : The 4-bromobenzyl group is introduced via nucleophilic substitution or reductive amination. For example, using 4-bromobenzyl bromide and a base such as potassium carbonate in acetonitrile .
- Deprotection and Cyclization : Acidic hydrolysis (e.g., trifluoroacetic acid) removes the Boc group, followed by cyclization under controlled pH .
Optimization Tips : Use polar aprotic solvents (e.g., DCM) to enhance reaction rates and monitor progress via TLC or HPLC .
Basic: How is the structural identity and purity of this compound confirmed in academic research?
- Spectroscopic Analysis :
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves the (S)-configuration .
Advanced: What methodologies are employed to ensure enantiomeric purity during synthesis?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate (S)- and (R)-enantiomers .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B (CAL-B) in biphasic systems .
Validation : Compare optical rotation ([α]D) with literature values and cross-validate via circular dichroism (CD) spectroscopy .
Advanced: How can researchers address discrepancies in crystallographic or spectroscopic data for this compound?
- Data Validation : Use SHELX utilities (e.g., SHELXC/D/E) to check for twinning, disorder, or missing symmetry in X-ray data. Refine hydrogen bonding networks to resolve ambiguities .
- Multi-Technique Cross-Check : Combine NMR (e.g., COSY, HSQC) with mass spectrometry (HRMS) to confirm molecular connectivity. For crystallographic outliers, re-measure data at higher resolution or lower temperature .
Advanced: How do modifications to the pyrrolidine ring or substituents impact biological activity in medicinal chemistry studies?
- Structure-Activity Relationship (SAR) :
- Bromobenzyl Group : Enhances lipophilicity and target binding (e.g., enzyme active sites). Replacement with electron-withdrawing groups (e.g., CN) may reduce activity .
- Pyrrolidine Rigidity : Conformational constraints from the Boc group affect pharmacokinetics. Fluorination at C4 (as in related compounds) improves metabolic stability .
Experimental Design : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to correlate structural changes with activity .
Advanced: What are the stability considerations and recommended storage conditions for this compound?
- Degradation Pathways : Hydrolysis of the Boc group under acidic/alkaline conditions or light-induced cleavage of the C-Br bond .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Use desiccants to prevent carboxylic acid dimerization .
Monitoring : Regular HPLC analysis to detect degradation products (e.g., free proline derivatives) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?
- Stepwise Optimization :
- Alkylation Step : Increase equivalents of 4-bromobenzyl bromide (1.2–1.5 eq) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for intermediates .
- Process Analytics : Use in-line FTIR or ReactIR to monitor reaction progress and minimize side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
